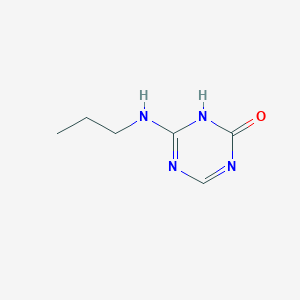

6-(Propylamino)-1,3,5-triazin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100646-69-3 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

6-(propylamino)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C6H10N4O/c1-2-3-7-5-8-4-9-6(11)10-5/h4H,2-3H2,1H3,(H2,7,8,9,10,11) |

InChI Key |

RGIPONYHYMPCFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC=NC(=O)N1 |

Origin of Product |

United States |

Investigative Methodologies for the Synthesis of 6 Propylamino 1,3,5 Triazin 2 1h One

Pioneering Synthetic Routes and Strategic Retrosynthetic Analyses

The most established and cost-effective starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.commdpi.com The synthetic strategy hinges on the sequential nucleophilic substitution of its three chlorine atoms. This process is facilitated by the decreasing reactivity of the triazine ring after each substitution, allowing for controlled, stepwise additions of different nucleophiles. nih.govmdpi.com

The substitution of the chlorine atoms is highly dependent on temperature. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures, often the boiling point of the solvent. nih.govmdpi.com This temperature-dependent reactivity allows for the introduction of different substituents in a controlled manner.

Retrosynthetic Analysis:

A retrosynthetic analysis of 6-(propylamino)-1,3,5-triazin-2(1H)-one suggests a pathway that begins with the target molecule and works backward to simpler, readily available starting materials. The key disconnections are the C-N and C-O bonds attached to the triazine core.

Disconnection 1 (C-N bond): The propylamino group can be introduced via nucleophilic substitution of a chlorine atom by propylamine (B44156). This retrosynthetic step leads to a key intermediate: 4-chloro-6-hydroxy-1,3,5-triazin-2(1H)-one (or its tautomeric equivalent, 6-chloro-1,3,5-triazin-2,4(1H,3H)-dione).

Disconnection 2 (C-O and C-Cl bonds): The triazinone ring itself, with its chloro and hydroxyl substituents, can be traced back to cyanuric chloride. The hydroxyl group results from the hydrolysis of a chlorine atom.

This analysis points to a forward synthesis starting from cyanuric chloride. The process would involve a sequential substitution, first with a hydroxide (B78521) source (hydrolysis) and then with propylamine. The order of these steps can be critical in managing selectivity and yield. A plausible synthetic route would involve the initial reaction of cyanuric chloride with two equivalents of a hydroxide source to form 2-chloro-4,6-dihydroxy-1,3,5-triazine, followed by the substitution of the remaining chlorine with propylamine at a higher temperature.

Novel Catalytic Approaches in Triazinone Formation

While traditional methods often rely on stoichiometric reagents and harsh conditions, recent research has focused on novel catalytic approaches to improve the efficiency and selectivity of triazine and triazinone synthesis. These methods often involve metal-catalyzed reactions that can proceed under milder conditions.

Several catalytic systems have been explored for the synthesis of the 1,3,5-triazine (B166579) core and its derivatives:

Lewis Acid Catalysis: Yttrium salts and silica (B1680970) gel-supported Lewis acids have been used to catalyze the cyclotrimerization of nitriles to form symmetrically substituted triazines. chim.it This approach can be conducted under solvent-free conditions, aligning with green chemistry principles. chim.it

Platinum Nanoparticle Catalysis: An alumina-supported platinum nanoparticle catalyst has been reported for the one-pot synthesis of triazines from primary alcohols and amidines. rsc.org This method proceeds with high atom efficiency through a dehydrogenative pathway. rsc.org

Copper and Iron Catalysis: Copper-catalyzed reactions of 1,1-dibromoalkenes and biguanides provide a route to 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org Similarly, iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) source has been used to synthesize 2,4,6-triaryl-1,3,5-triazines. researchgate.net A Cu(I) supported catalyst has also been shown to be effective in the synthesis of di- and trisubstituted 1,3,5-triazine derivatives. nih.gov

For the formation of the triazinone ring specifically, catalysts can be employed to facilitate the cyclization step or the subsequent substitution reactions. For instance, a patent describes the use of catalysts in the ring-closure reaction to form a triazinone core. google.com The application of such catalysts can lead to shorter reaction times and higher yields compared to uncatalyzed reactions. nih.gov

| Catalytic System | Reactants | Product Type | Key Advantages |

| Yttrium Salts / Supported Lewis Acids | Nitriles | Symmetrical 1,3,5-Triazines | Milder conditions, solvent-free. chim.it |

| Supported Pt Nanoparticles | Primary Alcohols, Amidines | Substituted 1,3,5-Triazines | High atom efficiency, green methodology. rsc.org |

| Copper (I) Catalysts | 1,1-Dibromoalkenes, Biguanides | 2,4-Diamino-1,3,5-Triazines | Mild reaction conditions. organic-chemistry.org |

| Supported Copper (I) | Dichlorotriazines, Nucleophiles | Di- and Trisubstituted 1,3,5-Triazines | Shortened reaction times, higher yields. nih.gov |

| Iron Catalysts | Aldehydes, Ammonium Source | 2,4,6-Triaryl-1,3,5-Triazines | Atom-efficient, uses readily available nitrogen source. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of 1,3,5-triazine derivatives to minimize environmental impact and improve safety. Key strategies include the use of alternative energy sources and environmentally benign solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of triazines. chim.it It offers rapid heating, which can significantly reduce reaction times and often leads to cleaner reactions with higher yields compared to conventional heating. chim.it Microwave-assisted synthesis can be particularly advantageous for the final substitution step in the synthesis of this compound, which typically requires higher temperatures. chim.it This method can be performed under solvent-free conditions, further enhancing its green credentials. chim.it

Sonochemical Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Sonochemical methods can produce 1,3,5-triazine derivatives in very short reaction times (as little as 5 minutes) with high yields (over 75%). nih.gov A significant advantage of this approach is the ability to use water as a solvent, which is a major improvement over traditional organic solvents. nih.gov One analysis showed that a sonochemical protocol for triazine synthesis was 13 times "greener" than classical methods based on the 12 principles of green chemistry. nih.gov

Solvent-Free and Water-Based Systems: The development of solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry. nih.govchim.it These approaches reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. The synthesis of triazines under these conditions not only minimizes waste but also simplifies product purification. rsc.org

| Green Chemistry Approach | Key Features | Advantages for Triazinone Synthesis |

| Microwave-Assisted Synthesis | Rapid and uniform heating. | Shorter reaction times, higher yields, potential for solvent-free conditions. chim.it |

| Sonochemical Synthesis | Use of ultrasound to promote reactions. | Very fast reactions, high yields, enables use of water as a solvent. nih.gov |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Reduces waste, simplifies purification, lowers environmental impact. chim.it |

| Water as a Solvent | Use of water instead of organic solvents. | Environmentally benign, safe, and cost-effective. nih.gov |

Optimization and Scale-up Considerations for Laboratory Research

The transition from a laboratory-scale synthesis to a larger-scale production requires careful optimization of reaction parameters and consideration of practical factors such as cost and safety.

Optimization of Reaction Conditions: For the synthesis of 4,6-substituted-1,3,5-triazin-2(1H)-ones, optimization is crucial for maximizing yield and purity. nih.gov This can involve systematically varying parameters such as temperature, reaction time, solvent, and the nature and amount of base used. Computational tools, including simulation and AI-based approaches, can guide the selection of reaction conditions and the design of more efficient synthetic routes. nih.gov For instance, in the synthesis of related triazinones, a key step was the cyclization of thiourea (B124793) derivatives, which was optimized by careful control of the base and solvent system. nih.gov

Scale-up Considerations: When scaling up the synthesis of this compound, several factors must be considered:

Cost of Starting Materials: Cyanuric chloride is an inexpensive and readily available starting material, making it suitable for large-scale synthesis. mdpi.com The cost of propylamine and any catalysts or specialized reagents must also be factored in.

Reaction Control and Safety: Exothermic reactions need to be carefully managed on a larger scale to prevent thermal runaways. The choice of solvent should also consider safety aspects such as flammability and toxicity.

Purification: The method of purification must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and simplicity. The solubility of the product and byproducts in different solvents is a key consideration for developing an effective crystallization procedure.

Waste Management: The environmental impact of any waste streams must be considered. Green chemistry approaches that minimize waste are highly desirable for industrial-scale production. google.com

A patent for the preparation of a triazinone highlights the importance of developing a process that is suitable for industrialized production, emphasizing simple steps, low-cost raw materials, and minimal production of high-salt wastewater. google.com

Mechanistic Elucidation of Reactions Involving 6 Propylamino 1,3,5 Triazin 2 1h One

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 6-(Propylamino)-1,3,5-triazin-2(1H)-one is characterized by a duality, possessing both nucleophilic and electrophilic centers. This profile is a direct consequence of its molecular structure.

Electrophilic Character: The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency makes the ring's carbon atoms susceptible to nucleophilic attack. This is a common feature among nitrogen-rich heterocycles. beilstein-journals.org The electrophilicity of the triazine core in this compound is modulated by its substituents. The oxygen atom of the carbonyl group at the C2 position further withdraws electron density, enhancing the electrophilic nature of the ring carbons. However, the propylamino group at the C6 position, being an electron-donating group, partially mitigates this effect through resonance. Reactions with strong nucleophiles, such as organometallic reagents or hard anions, would likely target the carbon atoms of the triazine ring, potentially leading to substitution or ring-opening reactions.

Nucleophilic Character: The compound exhibits nucleophilic properties primarily through the exocyclic propylamino group and the ring nitrogen atoms. The lone pair of electrons on the nitrogen of the amino group can readily attack electrophilic centers. This reactivity is fundamental to many synthetic transformations, allowing for the formation of new bonds. For instance, acylation or alkylation reactions would likely occur at this site. The use of amine-based nucleophiles as probes for electrophilic agents is a well-established methodology in chemical reactivity studies. nih.gov Furthermore, the ring nitrogens, despite being part of an aromatic system, retain some nucleophilic character and can be involved in complexation with metal ions or in protonation equilibria.

The table below summarizes the potential reactive sites of the molecule.

| Site | Type of Reactivity | Potential Reactions |

| Triazine Ring Carbons | Electrophilic | Nucleophilic Aromatic Substitution |

| Propylamino Nitrogen | Nucleophilic | Alkylation, Acylation, Schiff Base Formation |

| Carbonyl Oxygen | Nucleophilic | Protonation, Lewis Acid Coordination |

| Ring Nitrogens | Nucleophilic | Protonation, Coordination Chemistry |

Investigation of Tautomeric Equilibria and Their Research Implications

Tautomerism is a critical aspect of the chemistry of this compound, as the different tautomers can exhibit distinct chemical and physical properties. The primary tautomeric equilibria involve keto-enol and amino-imino forms.

Keto-Enol Tautomerism: The compound is named as the 2(1H)-one, indicating the predominance of the keto (amide) form. However, it can exist in equilibrium with its enol tautomer, 6-(Propylamino)-1,3,5-triazin-2-ol. Computational studies on related cyanuric acid derivatives have shown that the keto form is generally more stable than the enol form in both gas and solution phases. researchgate.net The equilibrium can be influenced by factors such as solvent, temperature, and pH.

The research implications of these equilibria are significant. The specific tautomeric form present under physiological conditions can determine the molecule's biological target interactions. In synthetic chemistry, controlling the tautomeric equilibrium can be key to achieving regioselectivity in reactions. Spectroscopic techniques like NMR are often used to study these equilibria, as the proton exchange between tautomers can sometimes be slow enough to be detected. researchgate.net

The potential major tautomers are depicted below:

| Tautomer Name | Structural Description |

| This compound | Keto-amino form (major) |

| 6-(Propylamino)-1,3,5-triazin-2-ol | Enol-amino form |

| 6-(Propylimino)-1,3,5-triazinan-2-one | Keto-imino form |

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. Such studies allow for the determination of reaction rates, activation energies, and the relative stability of reactants, products, and intermediates.

Kinetics: Kinetic analyses of reactions involving similar amine compounds often reveal the order of the reaction and the rate-determining step. researchgate.net For instance, in a nucleophilic substitution reaction where the amino group attacks an electrophile, the reaction rate would depend on the concentration of both reactants. The second-order rate constants (k₂) are a measure of the nucleophilicity of the amino group. researchgate.net Kinetic studies on related 2-chloro-4,6-dialkylamino-1,3,5-triazines have been performed to determine rate constants and activation parameters for reactions like oxidative N-dealkylation. researchgate.net

Thermodynamics: Thermodynamic studies focus on the energy changes during a reaction, determining its feasibility and the position of equilibrium. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For a reaction to be spontaneous, ΔG must be negative. Computational chemistry is often employed to calculate the potential energy surfaces and thermodynamic properties of reaction pathways. nih.gov For example, the stability of triazene (B1217601) functionalities in regioisomeric precursors has been shown to dictate the success of cyclative cleavage reactions, a factor rooted in the thermodynamics of the system. beilstein-journals.org

The following table presents hypothetical, yet representative, kinetic and thermodynamic data for a substitution reaction at the amino group, illustrating the type of information gained from such studies.

| Parameter | Value | Significance |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | Indicates the speed of the reaction at a given temperature. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | The reaction is exothermic, releasing heat. |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) | The products are more ordered than the reactants. |

| Gibbs Free Energy (ΔG) | -39 kJ/mol | The reaction is spontaneous under standard conditions. |

Computational and Theoretical Chemistry Investigations of 6 Propylamino 1,3,5 Triazin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 6-(propylamino)-1,3,5-triazin-2(1H)-one. rsc.orgsuperfri.org These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution across the molecule. These maps reveal electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are essential for predicting how the molecule will interact with other chemical species. Furthermore, global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction.

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Research Contexts

In the context of drug discovery and materials science, understanding how a molecule interacts with a biological target or a surface is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govwellcomeopenresearch.org For this compound, docking studies can identify potential binding modes within the active site of a protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net The docking score, a measure of binding affinity, helps in ranking and prioritizing potential drug candidates. mdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of both the ligand and the target. nih.gov These simulations can reveal conformational changes upon binding and provide insights into the thermodynamics of the interaction, such as calculating the binding free energy.

| Simulation Type | Parameter | Typical Result | Significance |

|---|---|---|---|

| Molecular Docking | Binding Affinity | -8.5 kcal/mol | Predicts the strength of the ligand-target interaction. |

| Key Interactions | H-bonds with Asn120, Val150 | Identifies critical residues for binding. | |

| Molecular Dynamics | RMSD of Ligand | < 2.0 Å | Assesses the stability of the ligand's pose in the binding site. |

| Binding Free Energy | -45 kcal/mol | Provides a more accurate estimation of binding affinity. |

Prediction of Spectroscopic Signatures via Theoretical Models

Theoretical models, primarily based on DFT, can accurately predict various spectroscopic signatures of this compound. researchgate.net This includes infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. colab.wsrsc.org By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. mdpi.comresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. scirp.org Discrepancies between theoretical and experimental spectra can often be resolved by considering solvent effects or different molecular conformations. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic environment of the atoms within the molecule.

| Spectroscopy Type | Group/Atom | Predicted Wavenumber (cm-1) / Shift (ppm) | Vibrational Mode / Environment |

|---|---|---|---|

| FT-IR | N-H | ~3400 | Stretching vibration of the amino group |

| C=O | ~1700 | Stretching vibration of the carbonyl group | |

| Triazine Ring | ~1550 | C=N stretching vibrations | |

| NMR | 1H (N-H) | ~7.5 | Proton of the secondary amine |

| 13C (C=O) | ~165 | Carbonyl carbon in the triazine ring |

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, such as the propylamino group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. mdpi.com This is often achieved by systematically rotating the single bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy (stable) and high-energy (transition state) structures. researchgate.net

Exploring the energy landscape provides a comprehensive view of the molecule's flexibility and the energy barriers between different conformations. tue.nl This information is crucial for understanding its dynamic behavior and how its shape might adapt upon interacting with other molecules. For instance, the bioactive conformation of a drug molecule might not be its lowest energy state in solution. DFT calculations are well-suited for determining the geometries and relative energies of different conformers with high accuracy. mdpi.com

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | 75 |

| B (Local Minimum) | 60° (gauche) | 1.5 | 25 |

| Transition State | 0° (syn) | 5.0 | - |

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization of 6 Propylamino 1,3,5 Triazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity of atoms, their chemical environment, and stereochemical relationships.

For 6-(propylamino)-1,3,5-triazin-2(1H)-one, ¹H NMR spectroscopy is expected to reveal distinct signals for the protons of the propyl group and the N-H protons of the triazine ring and the amino linker. The propyl group (–CH₂–CH₂–CH₃) would exhibit three distinct sets of signals. The terminal methyl (CH₃) protons would appear as a triplet, the methylene (B1212753) (CH₂) protons adjacent to the methyl group would be a sextet, and the methylene (CH₂) protons directly attached to the nitrogen atom would present as a triplet. The N-H protons are expected to appear as broader signals, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The spectrum of this compound would show characteristic signals for the three inequivalent carbon atoms of the propyl group, as well as distinct resonances for the carbon atoms within the triazine ring. The chemical shifts of the triazine ring carbons are particularly informative about the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~0.9 | Triplet |

| CH₂ (middle) | ~1.6 | Sextet |

| CH₂ (N-attached) | ~3.3 | Triplet |

| N-H (propylamino) | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~11 |

| CH₂ (middle) | ~22 |

| CH₂ (N-attached) | ~42 |

| C (triazine, C=O) | ~155 |

| C (triazine, C-NH) | ~165 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into bond strengths and molecular symmetry.

The IR and Raman spectra of this compound will be characterized by vibrations associated with the triazine ring, the propylamino substituent, and the carbonyl group. The triazine ring exhibits characteristic in-plane stretching and ring-breathing modes, typically observed in the 1600-1400 cm⁻¹ and 1000-800 cm⁻¹ regions, respectively. nih.gov The C=O stretching vibration of the triazinone tautomer will give rise to a strong absorption band in the IR spectrum, expected around 1700-1650 cm⁻¹.

The N-H stretching vibrations of the amino group and the ring will appear as broad bands in the 3400-3100 cm⁻¹ region of the IR spectrum. The C-H stretching vibrations of the propyl group's methyl and methylene units are expected in the 3000-2850 cm⁻¹ range. Fingerprint region bands, including C-N stretching and various bending modes, will provide a unique pattern for the molecule.

Raman spectroscopy offers complementary information. While C=O and N-H stretches are often weaker in Raman spectra, the triazine ring vibrations, particularly the symmetric breathing mode, are typically strong and sharp. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretching (ring and amino) | 3400-3100 | Strong, Broad | Medium |

| C-H stretching (propyl) | 3000-2850 | Medium | Medium |

| C=O stretching | 1700-1650 | Strong | Weak |

| Triazine ring stretching | 1600-1400 | Strong to Medium | Strong to Medium |

| C-N stretching | 1400-1200 | Medium | Medium |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (molecular formula C₆H₁₀N₄O, molecular weight ~170.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed. The fragmentation of this ion is expected to follow characteristic pathways for N-alkyl triazine derivatives. Key fragmentation processes would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the propylamino group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable iminium cation.

Loss of the propyl group: Cleavage of the C-N bond connecting the propyl group to the triazine ring, resulting in the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) through a rearrangement.

Ring fragmentation: Cleavage of the triazine ring itself, leading to the formation of smaller, characteristic fragment ions.

Analysis of the fragmentation of the related compound ammelide (B29360) can provide insights into the expected behavior of the triazine core.

Table 4: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [M]⁺˙ | Molecular Ion |

| 141 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 127 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 128 | [M - C₃H₆]⁺˙ | Loss of propene (rearrangement) |

| 85 | [C₃H₃N₃O]⁺ | Fragment of the triazine ring |

Electronic Absorption and Emission Spectroscopy for Elucidating Excited States

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the energy levels of the ground and excited states, which is influenced by the molecular structure and conjugation.

Triazine derivatives are known to exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. For this compound, the absorption spectrum is expected to show π → π* and n → π* transitions associated with the triazine ring and the carbonyl group. The substitution of a propylamino group on the triazine ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent ammelide, due to the electron-donating nature of the alkylamino group extending the conjugated system.

Fluorescence spectroscopy can provide further information about the excited state properties. While not all triazine derivatives are strongly fluorescent, the presence of the amino substituent may lead to observable emission. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide insights into the structural relaxation of the molecule in the excited state. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and simulate the UV-Vis spectrum. mdpi.com

Table 5: Predicted Electronic Absorption Properties for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~220-250 | High |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and providing insight into bond orders and hybridization.

Conformation: The preferred conformation of the propylamino group relative to the triazine ring in the solid state.

Intermolecular interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which dictate the crystal packing. The N-H groups of the triazine ring and the propylamino substituent, as well as the carbonyl oxygen, are expected to be involved in a network of hydrogen bonds.

In the absence of a specific crystal structure for the title compound, data from related triazine derivatives can be used to infer expected structural features. For example, the triazine ring is expected to be nearly planar, and the C-N and C=O bond lengths will be consistent with those observed in similar heterocyclic systems.

Table 6: Expected Crystallographic Parameters and Structural Features for this compound (based on related structures)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Triazine Ring | Planar or near-planar |

| C=O Bond Length | ~1.22 Å |

| Ring C-N Bond Lengths | ~1.33 - 1.38 Å |

Chemical Modification Strategies and Structure Activity Relationship Sar Methodologies for 6 Propylamino 1,3,5 Triazin 2 1h One Derivatives

Design and Synthesis of Analogs with Substitutions at the Triazine Ring

The synthetic versatility of the 1,3,5-triazine (B166579) scaffold allows for systematic modifications to probe the impact of different substituents on biological activity. The primary precursor for many substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles under controlled temperature conditions, a property that is central to the design and synthesis of diverse analogs. nih.govmdpi.com

For derivatives of 6-(propylamino)-1,3,5-triazin-2(1H)-one, a key synthetic intermediate is often a disubstituted triazine, such as 2,4-dichloro-6-(propylamino)-1,3,5-triazine. From this intermediate, one of the remaining chlorine atoms can be selectively hydrolyzed to yield the corresponding triazinone. researchgate.net The final chlorine atom at the C4 position then serves as a handle for introducing a wide array of substituents.

Key Synthetic Approaches:

Nucleophilic Substitution: The chlorine atom at the C4 position of a 4-chloro-6-(propylamino)-1,3,5-triazin-2(1H)-one intermediate is susceptible to nucleophilic attack. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, to generate a library of analogs. The reaction conditions, such as solvent and base, can be tailored to accommodate the specific nucleophile being used. mdpi.com For instance, reaction with different primary or secondary amines would yield a series of 4-amino-6-(propylamino)-1,3,5-triazin-2(1H)-one derivatives.

Microwave-Assisted Synthesis: To expedite the synthesis of these analogs, microwave-assisted organic synthesis has been effectively employed. mdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Copper-Catalyzed Cross-Coupling Reactions: For the introduction of aryl or other carbon-based substituents, copper-catalyzed cross-coupling reactions can be utilized. For example, a copper-mediated coupling between a triazinone derivative and an aryl boronic acid can furnish N-aryl substituted triazinones. nih.gov

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent at the C4 position can significantly influence the biological activity of the molecule. By systematically varying the electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding capacity of the substituent, researchers can map out the structural requirements for optimal activity. For example, in a series of 1,3,5-triazine derivatives, the introduction of different amino groups at the C4 and C6 positions was found to modulate their anticancer activity. nih.gov

Below is a table illustrating a hypothetical series of analogs with substitutions at the C4 position of the triazine ring and their potential impact on a given biological activity based on general SAR principles for triazine derivatives.

| Analog | R Group (at C4) | Potential Impact on Activity |

| 1 | -Cl (Intermediate) | Reactive handle for further modification |

| 2 | -NHCH₃ (Methylamino) | Increased hydrogen bonding potential |

| 3 | -N(CH₃)₂ (Dimethylamino) | Loss of hydrogen bond donor, increased lipophilicity |

| 4 | -OH (Hydroxy) | Potential for hydrogen bonding as donor and acceptor |

| 5 | -OCH₃ (Methoxy) | Increased lipophilicity, hydrogen bond acceptor |

| 6 | -SCH₃ (Methylthio) | Increased lipophilicity and potential for specific interactions |

| 7 | -C₆H₅ (Phenyl) | Introduction of aromatic interactions (π-π stacking) |

| 8 | -NH-CH₂-COOH (Glycyl) | Increased polarity and potential for ionic interactions |

Strategies for Modifying the Propylamino Side Chain

Modification of the 6-propylamino side chain is another critical strategy for probing SAR. These modifications can include altering the length of the alkyl chain, introducing branching, or incorporating various functional groups. Such changes can affect the molecule's lipophilicity, steric profile, and ability to form specific interactions with a biological target.

Synthetic Modification Strategies:

Varying the Alkyl Chain: A straightforward approach involves reacting 2,4,6-trichloro-1,3,5-triazine with different alkylamines (e.g., ethylamine, butylamine, isobutylamine) in the initial synthetic step to generate a series of 6-(alkylamino) derivatives.

Functionalization of the Alkyl Chain: An alkylamino side chain bearing a terminal functional group (e.g., a hydroxyl or carboxyl group) can be used. For instance, starting with 3-aminopropan-1-ol would introduce a hydroxyl group. This hydroxyl group can then be further derivatized, for example, through esterification or etherification.

Amino Acid Conjugation: The amino group of the triazine can be part of an amino acid, thereby introducing both a side chain and a carboxylic acid functionality. For example, various amino acids have been coupled to a triazine core to explore their biological activities. nih.gov This approach allows for the introduction of diverse side chains (e.g., benzyl (B1604629) from phenylalanine, isobutyl from leucine) and a handle for further conjugation.

SAR Insights from Side Chain Modification:

The propylamino side chain often plays a crucial role in anchoring the molecule within a binding pocket of a biological target.

Chain Length and Branching: Altering the chain length from propyl to ethyl or butyl can impact the van der Waals interactions with the target. The introduction of branching, such as an isobutyl or tert-butyl group, can probe the steric tolerance of the binding site.

Introduction of Functional Groups: The incorporation of polar functional groups like hydroxyls or carboxylates can enhance solubility and introduce new hydrogen bonding or ionic interactions. Conversely, more lipophilic groups can enhance membrane permeability.

The following table provides examples of potential modifications to the propylamino side chain and their predicted influence on physicochemical properties and biological interactions.

| Side Chain | Modification Type | Potential Influence |

| -NH-CH₂CH₂CH₃ (Propylamino) | Parent structure | Baseline for comparison |

| -NH-CH₂CH₃ (Ethylamino) | Shorter alkyl chain | May alter binding affinity due to reduced hydrophobic interactions |

| -NH-CH₂CH₂CH₂CH₃ (Butylamino) | Longer alkyl chain | May enhance hydrophobic interactions if the binding pocket allows |

| -NH-CH(CH₃)₂ (Isopropylamino) | Branched alkyl chain | Probes steric constraints in the binding site |

| -NH-CH₂CH₂OH (2-Hydroxyethylamino) | Introduction of a polar group | Increases hydrophilicity, potential for new H-bonds |

| -NH-CH(COOH)CH₂CH₃ (Aminobutyric acid analog) | Amino acid conjugation | Introduces chirality and a carboxylate for ionic interactions |

Methodological Approaches to Linker Chemistry and Conjugation

Conjugating this compound derivatives to other molecules, such as peptides, antibodies, or fluorescent dyes, is a key strategy for applications in targeted drug delivery, diagnostics, and chemical biology. This requires the use of linkers, which are chemical moieties that connect two or more different molecules. The design of the linker is crucial as it can influence the stability, solubility, and biological activity of the resulting conjugate.

Linker Attachment Points:

A linker can be attached to the this compound core at several positions, provided a suitable functional group is present.

At the C4 position: If the C4 position is substituted with a reactive group (e.g., an amino or carboxyl group), this can serve as an attachment point.

On the propylamino side chain: The propylamino side chain can be functionalized with a reactive group, for example, by using a starting amine that already contains a protected functional group (e.g., N-Boc-1,3-diaminopropane).

Types of Linkers and Conjugation Chemistries:

The choice of linker and conjugation chemistry depends on the desired properties of the final conjugate.

Cleavable Linkers: These linkers are designed to be stable under certain conditions (e.g., in circulation) but are cleaved by a specific trigger at the target site (e.g., changes in pH, presence of specific enzymes). This allows for the controlled release of the triazinone derivative.

Non-Cleavable Linkers: These linkers form a stable covalent bond between the triazinone derivative and the carrier molecule. The entire conjugate needs to be internalized and degraded to release the active compound.

Common Conjugation Reactions:

Amide Bond Formation: A carboxylic acid on either the triazinone derivative or the linker can be activated (e.g., with EDC/NHS) and reacted with an amine to form a stable amide bond. nih.gov

Thiol-Maleimide Addition: A thiol group can be introduced onto the triazinone derivative or linker and reacted with a maleimide (B117702) group on the conjugation partner. This is a highly specific reaction that proceeds under mild conditions. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to conjugate molecules containing azide (B81097) and alkyne functionalities.

A hypothetical conjugation strategy is outlined in the table below.

| Component | Functional Group | Linker with Complementary Group | Conjugation Chemistry | Resulting Linkage |

| Triazinone derivative | -COOH | H₂N-Linker- | EDC/NHS coupling | Amide |

| Triazinone derivative | -NH₂ | HOOC-Linker- | EDC/NHS coupling | Amide |

| Triazinone derivative | -SH | Maleimide-Linker- | Michael Addition | Thioether |

| Triazinone derivative | -N₃ (Azide) | Alkyne-Linker- | CuAAC (Click Chemistry) | Triazole |

Computational and Combinatorial Approaches in SAR Studies of Triazinones

To navigate the vast chemical space of possible this compound derivatives, computational and combinatorial methods are invaluable tools for accelerating the drug discovery and optimization process.

Combinatorial Chemistry:

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds (libraries) in a systematic and efficient manner. For triazinone derivatives, a combinatorial approach could involve:

Solid-Phase Synthesis: Attaching a triazine scaffold to a solid support (resin) and then sequentially adding different building blocks. This facilitates purification as excess reagents can be washed away. researchgate.net

Parallel Synthesis: Conducting multiple reactions in parallel, for example, in a multi-well plate format, where each well contains a different combination of building blocks.

A combinatorial library of triazinones could be constructed by reacting a common intermediate, such as 4-chloro-6-(propylamino)-1,3,5-triazin-2(1H)-one, with a diverse set of amines in a parallel synthesizer. The resulting library can then be screened for biological activity, allowing for the rapid identification of promising lead compounds.

Computational Approaches:

Computational methods are used to model the interactions between the triazinone derivatives and their biological targets, predict their properties, and rationalize observed SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

2D-QSAR: Uses descriptors calculated from the 2D structure of the molecules, such as molecular weight, lipophilicity (logP), and topological indices.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D aligned structures of the molecules to generate steric and electrostatic field descriptors. These models can provide 3D contour maps that highlight regions where modifications to the molecule are likely to increase or decrease activity. nih.govnih.gov For triazinone derivatives, a 3D-QSAR model could reveal the importance of the steric bulk around the C4 substituent or the electrostatic potential of the propylamino group.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor). Docking studies can help to visualize the binding mode of this compound derivatives and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com This information can then be used to design new analogs with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the triazinone-target complex over time, providing insights into the stability of the binding mode and the role of solvent molecules.

The integration of these computational and combinatorial approaches allows for a more rational and efficient design of novel this compound derivatives with desired biological activities.

Exploration of Biological Activity Mechanisms and Molecular Interactions in Research Models

Investigation of Enzyme Inhibition Mechanisms by Triazinone Scaffolds

The triazinone scaffold has been identified as a privileged structure in the design of enzyme inhibitors targeting a range of pathological conditions. Research has demonstrated that derivatives of 1,3,5-triazin-2(1H)-one can modulate the activity of several key enzymes through various inhibitory mechanisms.

In the context of neurodegenerative diseases like Alzheimer's, triazinone derivatives have been developed as dual inhibitors of β-site amyloid precursor protein-cleaving enzyme 1 (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.netacs.org One such study identified 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones as capable of simultaneously modulating both enzymes. One derivative demonstrated well-balanced potencies, with IC50 values of 18.03 µM for BACE-1 and 14.67 µM for GSK-3β, suggesting a potential therapeutic strategy that addresses both the amyloid and tau hypotheses of Alzheimer's disease. nih.govresearchgate.net

Furthermore, 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones have been identified as inhibitors of cathepsin B, a lysosomal cysteine protease. nih.gov Kinetic analyses revealed that these compounds act as reversible, partial mixed-type inhibitors, with inhibition constants (Ki) in the low micromolar range. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities.

In parasitology, research has targeted the histone methylation machinery of Schistosoma mansoni. A 6-(piperazin-1-yl)-1,3,5-triazine scaffold was identified through in silico screening against a homology model of the parasite's histone methyltransferase (SmMLL-1). The compounds are believed to act as competitive inhibitors that occupy the substrate pocket, leading to anti-schistosomal activity. wellcomeopenresearch.org

| Target Enzyme | Triazinone Scaffold Example | IC50 Value | Source(s) |

| BACE-1 | 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | 18.03 µM | nih.govresearchgate.net |

| GSK-3β | 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | 14.67 µM | nih.govresearchgate.net |

| Cathepsin B | 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones | Low µM range | nih.gov |

| Acetylcholinesterase (AChE) | 1,3,5-Triazine (B166579) Nitrogen Mustard Derivative | 0.051 µM | researchgate.net |

Receptor Binding Studies and Affinities in Model Systems

Derivatives based on the 1,3,5-triazine structure have been synthesized and evaluated for their binding affinity to various G-protein-coupled receptors (GPCRs), highlighting the scaffold's potential in modulating receptor-mediated signaling.

One area of investigation involves adenosine (B11128) receptors. Novel 1,3,5-triazine derivatives have been designed and synthesized, showing good binding affinity for both human A1 (hA1) and A3 (hA3) adenosine receptor subtypes. nih.gov Molecular docking studies suggest that these derivatives can fit into the receptor's binding pocket, where they are stabilized by π–π interactions between the triazine ring and specific amino acid residues, such as F171. nih.gov

Triazine derivatives have also been developed as ligands for serotonin (B10506) (5-HT) receptors. In a study focusing on the 5-HT6 receptor, a series of compounds were evaluated in radioligand binding assays. mdpi.com The results showed that affinity for the receptor was dependent on the type and position of substituents on the phenyl ring and the length of the linker connecting it to the triazine core. mdpi.com

In another study, trisubstituted 1,3,5-triazines were investigated as antagonists for the histamine (B1213489) H4 receptor (H4R), a target for inflammatory and immune diseases. nih.gov The most promising compound, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, demonstrated significant binding affinity. nih.gov

| Target Receptor | Triazine Derivative Example | Binding Affinity (Ki) | Source(s) |

| Adenosine A1 (hA1) | Novel 2-amino-1,3,5-triazine derivative | Good Affinity | nih.gov |

| Adenosine A3 (hA3) | Novel 2-amino-1,3,5-triazine derivative | Good Affinity | nih.gov |

| Serotonin 5-HT6 | 6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine derivative | Varies with substitution | mdpi.com |

| Histamine H4 | 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 63 nM | nih.gov |

Modulatory Effects on Cellular Pathways in In Vitro Research Models

The interaction of triazinone compounds with enzymes and receptors translates into measurable effects on cellular pathways in in vitro models. These effects range from cytotoxicity in cancer cells to the modulation of essential life processes in parasites.

In oncology research, various triazinone derivatives have demonstrated potent anticancer activity. Certain derivatives were found to inhibit the proliferation of MCF-7 breast cancer cells and induce cell cycle arrest at the G2/M phase. researchgate.net Similarly, a 1,3,5-triazine derivative with high binding affinity for the hA1 adenosine receptor was shown to significantly decrease cell viability in A549 lung cancer cells. nih.gov The mechanism for this effect was linked to an increase in intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential, suggesting the induction of apoptosis. nih.gov

The study of a 6-(piperazin-1-yl)-1,3,5-triazine scaffold as a potential anti-schistosomal agent revealed significant effects on parasite cellular functions. wellcomeopenresearch.org Functional genomics studies involving RNA interference (RNAi) to knock down the expression of the target enzyme, histone methyltransferase (SmMLL-1), resulted in reduced parasite motility and egg production in adult worms. wellcomeopenresearch.org The application of compounds containing the triazine core recapitulated these phenotypic effects, demonstrating their ability to disrupt vital cellular pathways in the parasite. wellcomeopenresearch.org

Interaction with Biomolecules: DNA, RNA, and Protein Binding Studies

The biological effects of triazinone scaffolds can also be attributed to direct interactions with fundamental biomolecules such as nucleic acids and proteins.

DNA Binding: The triazine ring system has been incorporated into hybrid molecules to study their interaction with DNA. A series of novel s-triazine-isatin hybrids were synthesized and their binding with salmon sperm DNA was investigated. nih.gov UV-vis absorption spectroscopy revealed strong binding affinity, with evidence pointing towards a groove-binding mode of interaction rather than intercalation. nih.gov The binding constants (Kb) for these compounds were found to be significant, with the 3-trifluoromethyl-substituted derivative showing the highest value. nih.gov Molecular docking simulations supported these experimental findings, calculating strong binding affinities with a double-helix DNA structure. nih.gov Another study investigating a palladium(II) complex of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) with calf thymus DNA also suggested an electrostatic and/or groove binding mode. nih.gov

| Compound Type | DNA Source | Binding Constant (Kb) | Binding Mode | Source(s) |

| s-Triazine-isatin hybrid (7f) | Salmon Sperm DNA | 9.51 × 10^5 M^-1 | Groove Binding | nih.gov |

| Pd(II)-triazine complex | Calf Thymus DNA | 2.00 × 10^3 M^-1 | Groove/Electrostatic | nih.gov |

RNA Binding: While direct binding studies of 6-(propylamino)-1,3,5-triazin-2(1H)-one with RNA are not extensively detailed, research on related structures provides insight into potential mechanisms. Studies on thiopurine analogues, which can include triazole structures, have shown that these compounds can perturb the interaction between RNA-binding proteins (RBPs) and RNA. nih.gov For instance, 6-mercaptopurine (B1684380) and its derivatives were found to disrupt the CELF1–RNA interaction by forming disulfide bonds with cysteine residues on the protein, thereby indirectly affecting RNA-related cellular processes. nih.gov This highlights a potential mechanism where triazine-like scaffolds could modulate gene expression by targeting the protein component of ribonucleoprotein complexes.

Protein Binding: The interaction of small molecules with plasma proteins, such as serum albumin, is crucial for their pharmacokinetic profile. Studies have investigated the binding of triazine-containing compounds to proteins like bovine serum albumin (BSA). A novel BODIPY-anthracene dyad featuring 2,6-alkynyl-piperazine substituents, a structure related to some biologically active triazines, was shown to have a strong serum protein binding affinity. mdpi.com Fluorescence spectroscopy determined a binding constant (Kb) of 9.6 × 10^4 M−1 for its interaction with BSA, indicating a significant binding interaction that could influence its distribution and availability in a biological system. mdpi.com Molecular docking studies have also been employed to corroborate experimental results on the binding of various drugs, including those with heterocyclic scaffolds, to specific sites on human serum albumin (HSA). nih.gov

Applications of 6 Propylamino 1,3,5 Triazin 2 1h One in Chemical Biology and Medicinal Chemistry Research

Development as Molecular Probes for Biological Systems

The 1,3,5-triazine (B166579) scaffold is a promising framework for the design of molecular probes to investigate complex biological systems. Although detailed studies on 6-(propylamino)-1,3,5-triazin-2(1H)-one as a molecular probe are not extensively documented, the adaptability of the triazine core allows for the incorporation of reporter groups, such as fluorophores or biotin, which are essential for tracking and identifying biological targets.

Derivatives of 1,3,5-triazine have been synthesized to function as probes for various biological processes. The ability to modify the substituents on the triazine ring enables the fine-tuning of their photophysical properties and biological specificity. For instance, the introduction of different amino groups can influence the molecule's fluorescence quantum yield and Stokes shift, which are critical parameters for effective imaging agents in cell-based assays. The propylamino group in this compound could be further functionalized to attach such reporter moieties, paving the way for the development of probes to study enzyme activity, receptor binding, or other cellular events.

Utilization as a Scaffold for Rational Drug Design Methodologies

The 1,3,5-triazine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This makes this compound a valuable starting point for rational drug design. The triazine core can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Numerous studies have demonstrated the successful application of the 1,3,5-triazine scaffold in developing inhibitors for various enzymes implicated in disease. For example, derivatives of 1,3,5-triazine have been investigated as anticancer agents targeting enzymes like dihydrofolate reductase (DHFR) and various kinases. The structural rigidity of the triazine ring provides a stable platform for the precise spatial arrangement of functional groups that can interact with the active site of a target protein. The propylamino and oxo substituents of this compound offer key points for chemical modification to enhance binding affinity and specificity.

| Target Enzyme | 1,3,5-Triazine Derivative Class | Therapeutic Area |

| Dihydrofolate Reductase (DHFR) | Diamino-s-triazines | Cancer, Infectious Diseases |

| Phosphoinositide 3-kinase (PI3K) | Substituted 1,3,5-triazines | Cancer |

| Mammalian target of rapamycin (B549165) (mTOR) | Substituted 1,3,5-triazines | Cancer |

| Epidermal Growth Factor Receptor (EGFR) | Substituted 1,3,5-triazines | Cancer |

This table presents examples of enzyme targets for which 1,3,5-triazine derivatives have been developed, illustrating the potential of the scaffold in rational drug design.

Role as Precursors in the Synthesis of Complex Bioactive Molecules

The chemical reactivity of the 1,3,5-triazine ring makes compounds like this compound useful as precursors in the synthesis of more complex bioactive molecules. The chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common starting material for triazine derivatives, can be sequentially substituted with various nucleophiles, allowing for the controlled assembly of intricate molecular architectures.

The synthesis of this compound itself likely involves such a stepwise substitution, and the remaining reactive sites on the triazine core can be further elaborated. This synthetic versatility enables the construction of libraries of compounds with diverse functionalities. These libraries can then be screened for a wide range of biological activities, from antimicrobial to anticancer effects. The propylamino group can also be modified or replaced to introduce different side chains, leading to the generation of novel chemical entities with potentially improved biological profiles.

Contributions to Understanding Disease Mechanisms Through Targeted Intervention

By serving as a scaffold for potent and selective inhibitors of specific biological targets, 1,3,5-triazine derivatives, including potentially this compound, can be instrumental in elucidating disease mechanisms. When a triazine-based inhibitor selectively blocks the activity of a particular enzyme or receptor, researchers can observe the downstream cellular consequences, thereby gaining insights into the role of that target in a disease pathway.

Research on Material Science and Supramolecular Applications of Triazinone Derivatives

Role as Monomers or Building Blocks in Polymer Chemistry Research

Triazine derivatives are valuable as monomers or building blocks in polymer chemistry due to their rigid, planar structure and the potential for functionalization at multiple sites. The presence of amino and keto groups in structures analogous to 6-(propylamino)-1,3,5-triazin-2(1H)-one allows for their incorporation into various polymer backbones through condensation reactions. These monomers can contribute to the thermal stability and specific intermolecular interactions within the resulting polymers. rsc.org

Research has demonstrated the synthesis of polymers from triazine-based monomers for a range of applications. For instance, the polymerization of triazine-containing monomers has been explored for the development of materials with applications in electronics and optoelectronics. nih.gov The triazine core can impart desirable properties such as thermal resistance and a high nitrogen content, which is beneficial in the design of flame-retardant materials.

Table 1: Examples of Polymer Systems Incorporating Triazine Derivatives

| Polymer Type | Triazine Monomer (Analogous) | Key Properties of Resulting Polymer | Potential Applications |

| Polyamides | Diamino-functionalized triazines | High thermal stability, ordered chain packing | High-performance fibers, films |

| Polyimides | Triazine-containing dianhydrides | Excellent thermal and chemical resistance | Aerospace components, electronics |

| Covalent Organic Frameworks (COFs) | Triazine-based linkers | High porosity, tunable electronic properties | Gas storage, catalysis, sensing |

Supramolecular Assembly and Self-Organization Studies

The ability of triazinone derivatives to form well-defined supramolecular assemblies is a key area of research. This self-organization is primarily driven by specific and directional non-covalent interactions, most notably hydrogen bonding. The amino and carbonyl groups present in this compound and related structures can act as hydrogen bond donors and acceptors, respectively. This facilitates the formation of predictable and stable hydrogen-bonded networks. researchgate.netnih.gov

These supramolecular assemblies can range from simple dimers to complex one-, two-, or even three-dimensional networks. The nature of the substituent on the amino group, such as the propyl group in the target compound, can influence the packing and dimensionality of the resulting assembly through steric effects and van der Waals interactions. The study of these self-organizing systems is crucial for the bottom-up fabrication of novel nanomaterials with tailored properties. nih.gov

Table 2: Hydrogen Bonding Motifs in Supramolecular Assemblies of Triazinone Derivatives

| Hydrogen Bond Motif | Description | Resulting Supramolecular Structure |

| Dimer Formation | Two triazinone molecules associate via complementary hydrogen bonds. | Discrete, zero-dimensional assembly. |

| Linear Tapes | Molecules assemble in a linear fashion through repeating hydrogen bond patterns. | One-dimensional chains or tapes. |

| 2D Sheets | Linear tapes or other motifs further interact to form planar structures. | Two-dimensional layers. |

| 3D Networks | Two-dimensional sheets stack or interpenetrate to form three-dimensional architectures. | Porous frameworks, crystals. |

Development of Functional Materials for Specific Research Applications (e.g., sensors, catalysts)

The unique electronic and structural features of triazinone derivatives make them promising candidates for the development of functional materials. Their electron-rich nature and ability to participate in charge-transfer interactions are beneficial for applications in chemical sensing. For example, porous organic polymers and covalent organic frameworks (COFs) constructed from triazine-based building blocks have been investigated for their ability to detect various analytes. uni-bayreuth.de

In the realm of catalysis, the triazine scaffold can be functionalized with catalytically active sites. Furthermore, the porous nature of materials derived from triazinone monomers can provide a high surface area and accessible active sites, enhancing catalytic efficiency. The regular arrangement of functional groups within self-assembled triazinone structures can also lead to cooperative catalytic effects.

Table 3: Functional Material Applications of Triazine-Based Systems

| Application | Principle of Operation | Example of Triazine Derivative Use |

| Chemical Sensors | Changes in optical or electronic properties upon binding of an analyte. | Triazine-based fluorescent polymers that exhibit quenching or enhancement of fluorescence in the presence of specific ions or molecules. |

| Heterogeneous Catalysis | Providing a solid support with active sites for chemical reactions. | Porous triazine frameworks functionalized with metal nanoparticles or acidic/basic groups to catalyze organic transformations. |

| Gas Adsorption and Storage | High surface area and tunable pore chemistry for selective gas capture. | Covalent organic frameworks with triazine linkers for the storage of gases like carbon dioxide or methane. |

Coordination Chemistry and Metal-Organic Framework (MOF) Research Involving Triazinones

The nitrogen atoms of the triazine ring and the exocyclic amino and carbonyl groups in triazinone derivatives can act as coordination sites for metal ions. This has led to their use as ligands in coordination chemistry, resulting in the formation of a diverse range of metal-organic complexes and frameworks (MOFs). researchgate.net The specific coordination mode can be influenced by the nature of the metal ion, the solvent system, and the substituents on the triazine ring.

MOFs constructed from triazinone-based ligands are of particular interest due to their potential for high porosity, thermal stability, and functionalizable pore surfaces. These materials have shown promise in applications such as gas storage and separation, catalysis, and as platforms for drug delivery. The ability to tune the properties of MOFs by modifying the organic linker, such as by introducing different alkylamino groups, is a significant advantage in designing materials for specific applications. nist.gov

Table 4: Coordination of Metal Ions with Triazinone-Type Ligands

| Metal Ion | Coordination Site(s) on Ligand | Resulting Structure | Potential Application |

| Transition Metals (e.g., Cu, Zn, Co) | Ring nitrogen atoms, exocyclic amino group | Discrete coordination complexes, 1D/2D/3D coordination polymers (MOFs) | Catalysis, magnetism, gas separation |

| Lanthanides (e.g., Eu, Tb) | Carbonyl oxygen, ring nitrogen atoms | Luminescent coordination complexes and MOFs | Luminescent sensors, bio-imaging |

| Alkali/Alkaline Earth Metals (e.g., Na, Mg) | Carbonyl oxygen, exocyclic amino group | Coordination polymers | Ion exchange, catalysis |

Analytical Method Development and Characterization Techniques for 6 Propylamino 1,3,5 Triazin 2 1h One in Complex Matrices Research Context

Chromatographic Separation Techniques (HPLC, GC, TLC) Optimization for Detection and Purity Assessment

Chromatographic techniques are foundational in the analysis of triazine compounds, offering high-resolution separation of analytes from complex mixtures. nih.govmdpi.com The optimization of these methods is essential for achieving the desired sensitivity, selectivity, and accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of triazine herbicides and their derivatives. nih.gov Reversed-phase HPLC, utilizing columns like octadecyl (C18) bonded silica (B1680970), is the most common approach. mdpi.com Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, to achieve efficient separation. Gradient elution, where the mobile phase composition is changed during the analysis, is frequently employed to separate compounds with a wide range of polarities in a single run. Detection is commonly performed using a UV detector, as triazine rings exhibit strong absorbance in the UV region.

Gas Chromatography (GC): GC is another powerful technique for triazine analysis, particularly when coupled with mass spectrometry. nih.gov It is well-suited for volatile and thermally stable compounds. The choice of the capillary column is critical, with low-polarity phases like those with 5% diphenyl/95% dimethyl polysiloxane being effective for separating a series of triazine compounds. Optimization of the oven temperature program is crucial for achieving baseline separation of the target analyte from its metabolites or other triazines in a mixture. Sample preparation for GC analysis might involve a derivatization step for less volatile compounds to improve their thermal stability and chromatographic behavior.

Thin-Layer Chromatography (TLC): TLC serves as a simple, cost-effective, and rapid method for the qualitative analysis and purity assessment of triazinone compounds. It can be used to separate the main compound from its intermediates and by-products. Reversed-phase TLC plates (e.g., RP-18) with a mobile phase such as a methanol/water mixture can be employed for the separation of various pesticides, including triazines. Visualization of the separated spots is typically achieved under UV light. For quantitative or semi-quantitative analysis, densitometry can be used to measure the intensity of the spots.

Interactive Data Table: Optimized HPLC and GC Parameters for Triazine Analysis This table summarizes typical starting parameters for method development, which require further optimization for specific applications.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | ACE C18 (250x4.6mm, 5µm) or similar | TraceGOLD TG-5SilMS or similar low-polarity silarylene phase |

| Mobile Phase / Carrier Gas | Methanol and Phosphate Buffer (Gradient Elution) | Helium (Constant Flow) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detector | Diode-Array Detector (DAD) at ~220-240 nm | Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), or Mass Spectrometer (MS) |

| Oven Program | Isothermal or Gradient Temperature | Example: 60°C (hold 5 min), ramp 8°C/min to 300°C (hold 10 min) |

| Injection Volume | 10-20 µL | 1 µL (Splitless) |

Electrophoretic Methods for Triazinone Analysis

Electrophoretic methods offer an alternative approach to chromatographic techniques for the separation of triazine compounds. nih.gov These techniques separate molecules based on their differential migration in an electric field, providing high efficiency and requiring minimal sample volume. nih.gov

Capillary Zone Electrophoresis (CZE): CZE separates ions based on their charge-to-size ratio. While many triazinone compounds are neutral at typical pH ranges, CZE can be effective for their ionizable derivatives or metabolites. The separation buffer's pH and composition are critical parameters to optimize for achieving separation.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of neutral compounds, making it highly suitable for many triazinone analyses. nih.govnih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. nih.gov Neutral analytes partition between the aqueous buffer and the pseudo-stationary micellar phase, and separation occurs based on these partitioning differences. nih.gov The choice of surfactant (e.g., sodium dodecyl sulfate), its concentration, and the buffer pH are key factors in optimizing the separation. nih.gov MEKC has been successfully applied to the determination of triazine herbicides in various water samples. researchgate.net

A microchip capillary electrophoresis system with in-channel electrodes has been developed for the label-free electroanalytical detection of triazine herbicides like simazine, atrazine (B1667683), and ametryn. skku.eduresearchgate.netskku.edu This approach demonstrates the potential for rapid and portable analysis of environmental pollutants. skku.eduskku.edu

Hyphenated Techniques (LC-MS, GC-MS) for Identification and Quantification in Research Samples

Hyphenated techniques, which couple a separation method with a detection method, provide a high degree of certainty in both the identification and quantification of analytes in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of triazine compounds, combining the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netrsc.org This technique is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC. Methods using LC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) have been developed for the determination of triazines and their metabolites in various samples, including drinking water and shellfish. thermofisher.comnih.govnih.gov The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the efficient ionization of the analytes. researchgate.netthermofisher.com Quantitative analysis is often performed in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. axcendcorp.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and robust technique for the analysis of triazine herbicides in environmental samples. It provides excellent separation efficiency and definitive identification based on both retention time and mass spectrum. The use of ion trap mass spectrometers and selected ion monitoring (SIM) can achieve very low detection limits, often in the parts-per-trillion (ppt) range. Sample pre-concentration techniques, such as solid-phase extraction (SPE), are often employed to enhance sensitivity.

Interactive Data Table: Comparison of Hyphenated Techniques for Triazinone Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Applicability | Broad range of polarities, non-volatile & thermally labile compounds | Volatile and thermally stable compounds |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Sample Preparation | Often direct injection or simple filtration; SPE for trace analysis. thermofisher.com | May require derivatization; SPE for trace analysis. |

| Sensitivity | High sensitivity, often in the µg/kg (ppb) to ng/L (ppt) range. thermofisher.comnih.gov | High sensitivity, often in the ng/L (ppt) range. |

| Selectivity | Very high, especially in MS/MS (MRM) mode. axcendcorp.com | High, especially in Selected Ion Monitoring (SIM) mode. |

| Typical Matrix | Water, food, biological samples. researchgate.netrsc.orgthermofisher.comnih.gov | Environmental water and soil samples. |

Development of Novel Sensor Platforms for Triazinone Detection in Research Settings

There is a growing research interest in developing novel sensor platforms for the rapid, sensitive, and cost-effective detection of triazines, moving beyond traditional laboratory-based instrumentation. mdpi.com These platforms are being explored for on-site and real-time monitoring in research settings.

Biosensors: Biosensors utilize a biological recognition element coupled to a physicochemical transducer.

Immunosensors: These are a prominent type of biosensor for triazine detection. plos.org They are based on the specific binding between an antibody and the target triazine molecule. plos.org Various formats have been developed, including enzyme-linked immunosorbent assays (ELISAs) and more advanced platforms like optical immunosensors using techniques such as reflectometric interference spectroscopy or integrated optical grating couplers. rsc.orgacs.org An effective immunochromatographic strip test using gold nanoparticles has been developed for the simultaneous detection of 15 different triazines in grain samples. nih.gov

Enzymatic Biosensors: These sensors are often based on the inhibition of an enzyme's activity by the target analyte. For instance, biosensors for atrazine detection have been developed using the enzyme tyrosinase, where atrazine inhibits the enzyme's activity. razi.ac.ir Another approach involves using Photosystem II (PSII) as the biosensing element, as triazine herbicides are known to inhibit its electron transport activity. nih.govscispace.comresearchgate.net

Electrochemical Sensors: These sensors measure changes in an electrical property (e.g., current, potential) upon interaction with the analyte. Research has focused on modifying electrode surfaces with novel materials to enhance sensitivity and selectivity. For example, electrospun tin (IV) oxide nanofibers have been used to create an ultrasensitive electrochemical sensor for atrazine. nih.gov Other research has explored the use of materials like covalent organic frameworks and laser-induced graphene as platforms for detecting various chemical compounds, indicating potential applicability for triazinones. researchgate.netmdpi.com

Other Novel Platforms: Research is also exploring the use of techniques like Surface-Enhanced Raman Scattering (SERS) for the sensitive and selective detection of triazine degradation products. unibo.it The development of these innovative sensor platforms holds promise for future applications in high-throughput screening and environmental monitoring research. nih.gov

Future Research Directions and Uncharted Territories for 6 Propylamino 1,3,5 Triazin 2 1h One Studies